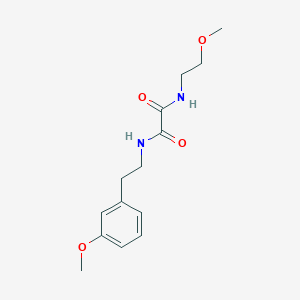

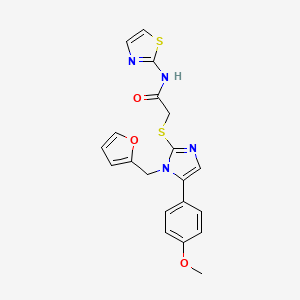

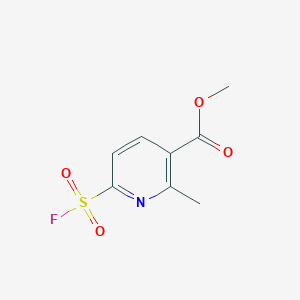

![molecular formula C18H20N2O6S B2698936 4-((1-((2,3-二氢苯并[b][1,4]二氧杂环-6-基)磺酰)氮杂环丁烷-3-基)氧基)-1,6-二甲基吡啶-2(1H)-酮 CAS No. 2034426-93-0](/img/structure/B2698936.png)

4-((1-((2,3-二氢苯并[b][1,4]二氧杂环-6-基)磺酰)氮杂环丁烷-3-基)氧基)-1,6-二甲基吡啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2,3-dihydrobenzo[b][1,4]dioxin-5-amine, have been synthesized using methods like alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one”, also known as “4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one”.

Pharmaceutical Applications

This compound has shown potential in pharmaceutical research, particularly as a urease inhibitor . Urease inhibitors are crucial in treating infections caused by urease-producing bacteria, such as Helicobacter pylori, which is linked to peptic ulcers and gastric cancer . The compound’s structure allows it to effectively bind to the urease enzyme, inhibiting its activity and thereby reducing the pathogenicity of these bacteria.

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, derivatives of this compound have been explored for use in blue organic light-emitting diodes (OLEDs) . The unique molecular structure facilitates efficient blue light emission, which is essential for high-performance OLED displays and lighting . The compound’s ability to undergo triplet-triplet annihilation (TTA) enhances its electroluminescent properties, making it a promising candidate for next-generation OLED technologies.

Catalysis

The compound’s structural features make it a valuable candidate in catalysis . It can act as a ligand in the formation of metal complexes, which are used as catalysts in various organic reactions. These catalysts can improve reaction rates and selectivity, making industrial processes more efficient and environmentally friendly .

Antimicrobial Agents

Research has indicated that this compound exhibits significant antimicrobial properties . Its ability to disrupt bacterial cell walls and inhibit essential enzymes makes it a potent agent against a range of bacterial pathogens. This application is particularly relevant in the development of new antibiotics to combat antibiotic-resistant bacteria .

Neuroprotective Agents

The compound has also been studied for its potential as a neuroprotective agent . Its antioxidant properties help in protecting neuronal cells from oxidative stress, which is a common pathway in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This makes it a promising candidate for therapeutic interventions aimed at slowing the progression of these diseases.

Agricultural Chemicals

In agriculture, this compound can be used as a pesticide or herbicide . Its ability to inhibit specific enzymes in pests and weeds makes it an effective tool for protecting crops from damage and improving agricultural yields . The compound’s specificity ensures minimal impact on non-target organisms, making it an environmentally friendly option.

Polymer Science

The compound’s unique chemical structure allows it to be incorporated into polymers to enhance their properties. For example, it can improve the thermal stability and mechanical strength of polymeric materials, making them more suitable for high-performance applications in various industries .

Biomedical Imaging

Finally, the compound has potential applications in biomedical imaging . Its ability to bind to specific biological targets can be leveraged to develop contrast agents for imaging techniques such as MRI and PET scans. This can improve the accuracy of diagnostic imaging and aid in the early detection of diseases .

属性

IUPAC Name |

4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6S/c1-12-7-13(8-18(21)19(12)2)26-14-10-20(11-14)27(22,23)15-3-4-16-17(9-15)25-6-5-24-16/h3-4,7-9,14H,5-6,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHANQSGVYRINJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

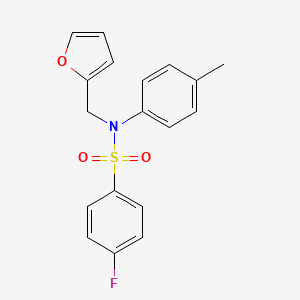

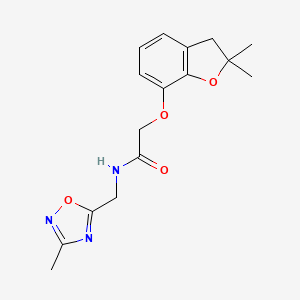

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2698853.png)

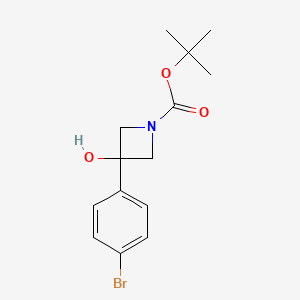

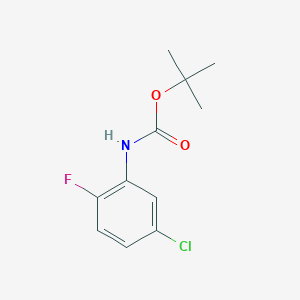

![1-Methyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2698854.png)

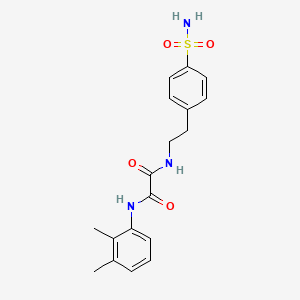

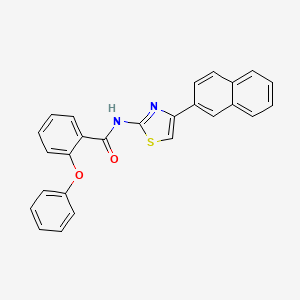

![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B2698869.png)

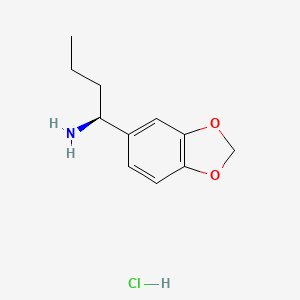

amine](/img/structure/B2698876.png)